3-(2,6-Dichlorophenyl)-2-oxopropanoic acid
Description
3-(2,6-Dichlorophenyl)-2-oxopropanoic acid is a chlorinated aromatic compound featuring a 2-oxopropanoic acid (α-keto acid) moiety attached to a 2,6-dichlorophenyl group. The 2,6-dichloro substitution on the phenyl ring enhances steric hindrance and electron-withdrawing effects, which may influence reactivity and metabolic stability.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-2-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZNCHDWTBCQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dichlorophenyl)-2-oxopropanoic acid typically involves the chlorination of cyclohexanone to form 2,2,6,6-tetrachlorocyclohexanone, followed by condensation with malonic acid diester. The subsequent steps include dehydrochlorination, hydrolysis, rearrangement under alkaline conditions, acidification, and decarboxylation . This method is advantageous due to its simplicity, high yield, and environmentally friendly process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and safety. The use of transition metal catalysts, such as palladium chloride, and specific ligands can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-(2,6-Dichlorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(2,6-Dichlorophenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with proteins involved in inflammatory processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid
Key Data :
Structural Differences :
- Replaces the α-keto acid group with a 5-methylisoxazole-4-carboxylic acid moiety.
- The isoxazole ring introduces heterocyclic aromaticity, enhancing thermal stability compared to the linear α-keto acid structure.
Functional Implications :
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid Chloride
Key Data :
- Substituents : Fluorine and chlorine at the 2- and 6-positions of the phenyl ring.
- Functional Group : Acid chloride (Cl⁻ replaces the hydroxyl group of the carboxylic acid).
Structural Differences :
- Fluorine substitution alters electronic effects (strong electron-withdrawing) compared to chlorine.
- The acid chloride group increases reactivity, making it a precursor for amide or ester synthesis.
Functional Implications :
1-(2-Aminoethyl)-3-(2,6-dichlorophenyl)-thiourea
Key Data :
- Functional Groups: Thiourea (–NH–CS–NH–) and aminoethyl (–CH₂CH₂NH₂) moieties.
Structural Differences :
- Replaces the α-keto acid with a thiourea group linked to an aminoethyl chain.
Functional Implications :
- Thiourea derivatives are known for enzyme inhibition (e.g., urease or kinase inhibitors) due to sulfur’s nucleophilicity.
- The aminoethyl group introduces basicity, which may improve solubility in aqueous environments compared to the hydrophobic α-keto acid .
Research Findings and Implications
- Stability : Isoxazole-containing analogs (e.g., ) exhibit higher thermal stability than α-keto acids due to aromatic heterocycles. This makes them preferable for high-temperature reactions.
- Reactivity : Acid chloride derivatives (e.g., ) are superior for nucleophilic acyl substitution but require careful handling due to moisture sensitivity.
Biological Activity
3-(2,6-Dichlorophenyl)-2-oxopropanoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-dichlorobenzaldehyde with malonic acid derivatives under basic conditions. The resulting compound is characterized by a distinctive oxopropanoic acid structure, which contributes to its biological activity.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Klebsiella pneumoniae, the compound demonstrated an inhibitory concentration (IC50) in the low micromolar range, suggesting potent antibacterial properties .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes associated with bacterial resistance mechanisms. For instance, it was found to inhibit the OXA-48 β-lactamase enzyme, which is crucial for antibiotic resistance in certain bacterial strains. The mechanism of action involves reversible binding to the enzyme, thereby restoring the efficacy of β-lactam antibiotics like imipenem .
3. Cytotoxicity
In addition to its antimicrobial effects, this compound has shown cytotoxic effects against various cancer cell lines. In vitro studies revealed that the compound induced apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with target enzymes, leading to inhibition and modulation of enzymatic activity.
- Membrane Penetration : Its lipophilic nature facilitates better penetration through biological membranes, enhancing its bioavailability and effectiveness against intracellular targets.
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production .
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Antibacterial Efficacy : A study conducted on various Escherichia coli strains demonstrated that the compound significantly reduced bacterial load in vitro and in vivo models. The study reported an IC50 value of approximately 0.99 µM against OXA-48 producing strains .
- Cytotoxicity Assessment : In a comparative analysis with other compounds targeting similar pathways, this compound exhibited superior cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values around 15 µM .
Comparative Analysis
| Property | This compound | Other Compounds |
|---|---|---|
| Antimicrobial Activity (IC50) | ~0.99 µM (against OXA-48) | Varies widely |
| Cytotoxicity (IC50) | ~15 µM (MCF-7 cells) | Often higher (>20 µM) |
| Mechanism of Action | Enzyme inhibition & apoptosis induction | Varies; often less specific |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
